molecular weight and formula of 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid
molecular weight and formula of 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid
Executive Summary
4-(Benzyloxy)-2-(methoxymethyl)benzoic acid (CAS 2379321-30-7 ) is a specialized aromatic building block utilized primarily in medicinal chemistry.[1] Characterized by a benzoic acid core flanked by a lipophilic benzyloxy group at the para position and a methoxymethyl ether at the ortho position, this molecule serves as a critical intermediate for synthesizing complex pharmacophores, including PPAR agonists and potential PROTAC linkers.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.
Chemical Identity & Physicochemical Properties
The following data consolidates the structural and physical constants required for accurate stoichiometric calculations and database registration.
| Property | Data / Value |
| IUPAC Name | 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid |
| CAS Registry Number | 2379321-30-7 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| Exact Mass | 272.1049 |
| SMILES | COCC1=C(C(=O)O)C=CC(OCC2=CC=CC=C2)=C1 |
| InChI Key | (Predicted) AQSCHALQLXXKKC-UHFFFAOYSA-N |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. |
| pKa (Predicted) | ~3.8 – 4.2 (Carboxylic acid) |
Structural Analysis & Reactivity
The molecule's reactivity is dictated by three distinct functional zones:
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Carboxylic Acid (C-1): The primary reactive site for amide coupling (e.g., EDC/NHS activation) or esterification. The ortho-methoxymethyl group provides steric bulk, which may slightly retard nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoic acid.
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Methoxymethyl Ether (C-2): This group acts as a "masked" alcohol or a stable ether handle. It is generally stable under basic conditions (e.g., during saponification) but can be sensitive to strong Lewis acids (e.g., BBr₃), which might cleave it alongside the benzyl ether.
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Benzyloxy Group (C-4): A classic protecting group for phenols. It increases the lipophilicity of the molecule (LogP ~3.0), facilitating cell permeability in derived drugs. It can be selectively removed via hydrogenolysis (H₂/Pd-C) to regenerate the phenol for further diversification.
Synthetic Pathway (Retrosynthetic Analysis)
The industrial synthesis of 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid typically proceeds from Methyl 4-hydroxy-2-methylbenzoate . This route ensures regio-control and high yields.
Protocol Overview:
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O-Alkylation: Protection of the phenol with benzyl bromide.
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Radical Bromination: Functionalization of the benzylic methyl group using NBS (Wohl-Ziegler reaction).
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Etherification: Substitution of the bromide with methoxide.[2]
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Saponification: Hydrolysis of the methyl ester to the final acid.
Visualized Workflow (DOT Diagram)
Figure 1: Step-wise synthetic route from commercially available methyl 4-hydroxy-2-methylbenzoate.
Detailed Methodology (Step 3 & 4 Focus)
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Methoxylation (Step 3): The intermediate benzyl bromide is highly reactive. Treat with freshly prepared Sodium Methoxide (NaOMe) in dry Methanol at reflux for 2–4 hours. Critical: Avoid aqueous conditions to prevent formation of the benzyl alcohol byproduct.
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Hydrolysis (Step 4): Dissolve the ester in a THF:Water (3:1) mixture. Add LiOH (3.0 equiv). Stir at ambient temperature until TLC indicates consumption of the ester (~4h). Acidify carefully with 1N HCl to pH 3 to precipitate the product.
Analytical Characterization
To validate the identity of CAS 2379321-30-7 , the following spectral signatures must be observed.
¹H NMR (400 MHz, DMSO-d₆) Prediction:
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δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).
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δ 7.8-7.9 ppm (d, 1H): Aromatic proton at C-6 (ortho to acid).
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δ 7.3-7.5 ppm (m, 5H): Benzyloxy phenyl ring protons.
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δ 6.9-7.1 ppm (m, 2H): Aromatic protons at C-3 and C-5.
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δ 5.1-5.2 ppm (s, 2H): Benzylic protons of the benzyloxy group (-OCH ₂Ph).
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δ 4.7-4.8 ppm (s, 2H): Benzylic protons of the methoxymethyl group (Ar-CH ₂OMe).
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δ 3.3-3.4 ppm (s, 3H): Methoxy protons (-OCH ₃).
Mass Spectrometry (ESI-MS):
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Ionization Mode: Negative Mode (ESI-)
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Target Mass: [M-H]⁻ = 271.10
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Fragmentation: Loss of benzyl group (91 Da) or CO₂ (44 Da) may be observed in MS/MS.
Applications in Drug Discovery
This molecule is a versatile scaffold in the "hit-to-lead" phase:
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PPAR Agonists: The structure mimics the "head group" of fibrates (e.g., fenofibrate analogs), where the acid binds to the receptor and the benzyloxy tail occupies the hydrophobic pocket.
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SGLT2 Inhibitor Intermediates: The ortho-methoxymethyl substitution pattern is isosteric with certain glycosidic linkages found in gliflozins, offering a non-hydrolyzable linker option.
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PROTAC Linkers: The carboxylic acid allows attachment to E3 ligase ligands (e.g., VHL or Cereblon binders), while the benzyloxy group provides a rigid spacer that can be modified to tune linker length.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during synthesis steps involving benzyl bromide (lachrymator) or NBS.
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Storage: Store at 2–8°C in a dry, inert atmosphere. The ether linkages are susceptible to slow oxidation if exposed to light/air over prolonged periods.
References
- Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide". Berichte der deutschen chemischen Gesellschaft, 52, 51.
- Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350. (Foundational reference for Ether synthesis used in Step 3).
